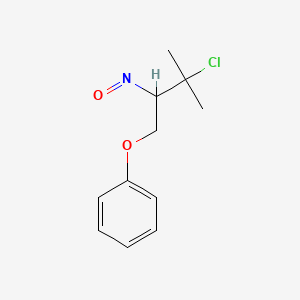![molecular formula C16H15ClN4O B8606237 [2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]methanol](/img/structure/B8606237.png)
[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]methanol: is a chemical compound that features a benzyltriazole moiety attached to a chlorophenylmethanol structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of [2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]methanol typically involves the following steps:
Formation of Benzyltriazole: The benzyltriazole moiety can be synthesized through a cycloaddition reaction between benzyl azide and an alkyne under copper-catalyzed conditions.
Attachment to Chlorophenylmethanol: The benzyltriazole is then reacted with 5-chloro-2-nitrobenzyl alcohol in the presence of a reducing agent to form the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of high-efficiency catalysts.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The hydroxyl group in [2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]methanol can undergo oxidation to form the corresponding ketone.
Reduction: The nitro group in the precursor can be reduced to an amine, which is then used to form the final compound.
Substitution: The chlorine atom in the chlorophenyl ring can be substituted with various nucleophiles to create different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the amine intermediate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a ligand in coordination chemistry to stabilize metal ions.
- Employed in click chemistry reactions due to the presence of the triazole ring.
Biology:
- Investigated for its potential as an enzyme inhibitor.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.
Industry:
- Utilized in the synthesis of advanced materials and polymers.
- Applied in the development of new catalysts for chemical reactions.
Wirkmechanismus
The mechanism of action of [2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]methanol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity or stabilizing reactive intermediates. The chlorophenylmethanol moiety may interact with biological membranes or proteins, affecting their function.
Vergleich Mit ähnlichen Verbindungen
[2-[(3-Benzyltriazol-4-yl)amino]-phenyl]methanol: Lacks the chlorine atom, which may affect its reactivity and applications.
[2-[(3-Benzyltriazol-4-yl)amino]-5-methyl-phenyl]methanol: The presence of a methyl group instead of chlorine can alter its chemical properties and biological activity.
Uniqueness:
- The presence of both the benzyltriazole and chlorophenylmethanol moieties in [2-[(3-Benzyltriazol-4-yl)amino]-5-chlorophenyl]methanol provides unique reactivity and potential applications that are not observed in similar compounds.
Eigenschaften
Molekularformel |
C16H15ClN4O |
|---|---|
Molekulargewicht |
314.77 g/mol |
IUPAC-Name |
[2-[(3-benzyltriazol-4-yl)amino]-5-chlorophenyl]methanol |
InChI |
InChI=1S/C16H15ClN4O/c17-14-6-7-15(13(8-14)11-22)19-16-9-18-20-21(16)10-12-4-2-1-3-5-12/h1-9,19,22H,10-11H2 |
InChI-Schlüssel |
HKMODIDKXKMEGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C(=CN=N2)NC3=C(C=C(C=C3)Cl)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Butyl 5-[(diethylamino)methyl]furan-2-carboxylate](/img/structure/B8606168.png)








![Ethyl 3-[3,5-bis(trifluoromethyl)phenyl]acrylate](/img/structure/B8606227.png)
![2-[(2-Chloro-1,3-benzothiazol-6-yl)oxy]-N,N-diethylethan-1-amine](/img/structure/B8606228.png)


